molecular formula C13H12ClN3O3S B2423105 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide CAS No. 1796952-43-6

2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide

Cat. No. B2423105
CAS RN: 1796952-43-6
M. Wt: 325.77
InChI Key: NHNKQHGWYVRCTD-UHFFFAOYSA-N
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Description

2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide, also known as CNB-001, is a novel neuroprotective compound that has gained attention in recent years due to its potential therapeutic applications in various neurological disorders. CNB-001 is a small molecule that has been synthesized through a series of chemical reactions and has shown promising results in preclinical studies.

Mechanism Of Action

The mechanism of action of 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide is not fully understood, but it is believed to act through multiple pathways. 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide has been shown to modulate the activity of various enzymes and signaling pathways that are involved in oxidative stress, inflammation, and apoptosis. Additionally, 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide has been shown to enhance mitochondrial function and reduce neuronal damage.
Biochemical and Physiological Effects:
2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide has been shown to have various biochemical and physiological effects on the brain. Preclinical studies have demonstrated that 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide can reduce oxidative stress, inflammation, and cell death in the brain. Additionally, 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide has been shown to improve cognitive function and motor function in animal models of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide in lab experiments is its neuroprotective properties, which make it a useful tool for studying the mechanisms of various neurological disorders. Additionally, 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide has been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of using 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide is its complex synthesis process, which may limit its availability for widespread use in research.

Future Directions

There are several future directions for research on 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide. One potential direction is to investigate its therapeutic potential in clinical trials for various neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide and to identify potential drug targets. Furthermore, the development of more efficient and cost-effective synthesis methods for 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide may increase its availability for research and clinical use.

Synthesis Methods

The synthesis of 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide involves a multistep process that begins with the reaction of 4-chloro-2-nitroaniline with thiourea to form 2-[(4-chloro-2-nitrophenyl)sulfanyl]aniline. This intermediate is then reacted with 1-cyanocyclobutane carboxylic acid to form 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide. The final product is obtained through purification and characterization using various analytical techniques.

Scientific Research Applications

2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide has been extensively studied for its neuroprotective properties in various neurological disorders such as traumatic brain injury, stroke, and neurodegenerative diseases. Preclinical studies have shown that 2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide can protect neurons from oxidative stress, inflammation, and excitotoxicity, which are key factors in the pathogenesis of these disorders.

properties

IUPAC Name

2-(4-chloro-2-nitrophenyl)sulfanyl-N-(1-cyanocyclobutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c14-9-2-3-11(10(6-9)17(19)20)21-7-12(18)16-13(8-15)4-1-5-13/h2-3,6H,1,4-5,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNKQHGWYVRCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CSC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide

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